
3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile is a chemical compound with the molecular formula C10H7FINO2 and a molecular weight of 319.07 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzoylacetonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-chloro-2-methoxybenzoylacetonitrile
- 3-Fluoro-4-bromo-2-methoxybenzoylacetonitrile
- 3-Fluoro-4-iodo-2-hydroxybenzoylacetonitrile
Uniqueness
Compared to similar compounds, 3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile is unique due to the combination of fluorine, iodine, and methoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in various reactions .
Properties
Molecular Formula |
C10H7FINO2 |
|---|---|
Molecular Weight |
319.07 g/mol |
IUPAC Name |
3-(3-fluoro-4-iodo-2-methoxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H7FINO2/c1-15-10-6(8(14)4-5-13)2-3-7(12)9(10)11/h2-3H,4H2,1H3 |
InChI Key |
SEPHCTZKEWDVOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)I)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


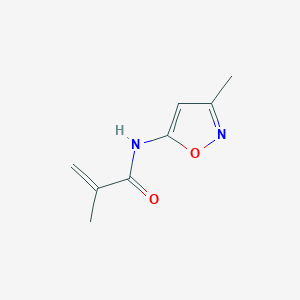
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)
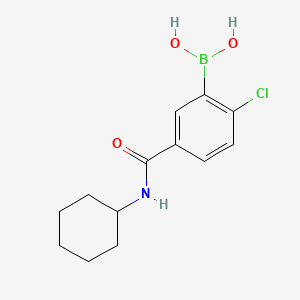
![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)

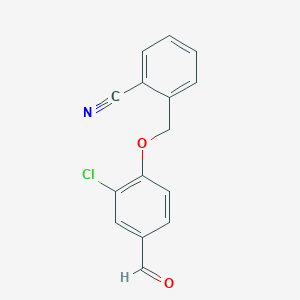
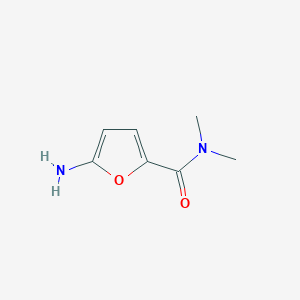
![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)

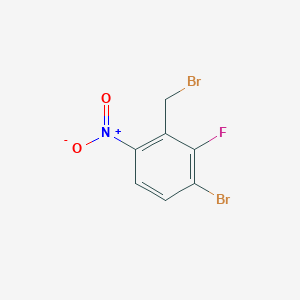
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
